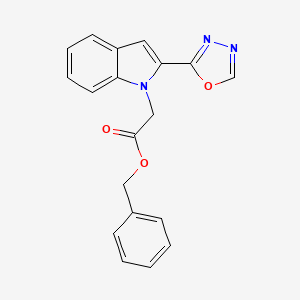

benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate

Description

Properties

IUPAC Name |

benzyl 2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c23-18(24-12-14-6-2-1-3-7-14)11-22-16-9-5-4-8-15(16)10-17(22)19-21-20-13-25-19/h1-10,13H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNOPSWTRIJCSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN2C3=CC=CC=C3C=C2C4=NN=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The indole moiety can be introduced via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The final step involves esterification to introduce the benzyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the aromatic rings or the oxadiazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and indole structures. For instance, derivatives similar to benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate have shown significant cytotoxic effects against various cancer cell lines including breast cancer (MCF-7), colon cancer (HCT-116), and cervical cancer (HeLa) .

- The mechanism of action often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

-

Synthetic Cannabinoids :

- Compounds related to this compound have been identified as synthetic cannabinoid receptor agonists. These compounds mimic the effects of natural cannabinoids and may be used in research to understand cannabinoid signaling pathways .

- Their potential therapeutic applications include pain management and treatment of neurological disorders due to their interaction with the endocannabinoid system.

The biological activity of this compound can be summarized as follows:

Case Study 1: Anticancer Research

A study investigated the synthesis of novel oxadiazole derivatives and their anticancer activity. The results indicated that certain derivatives showed promising IC50 values against breast and colon cancer cell lines, suggesting potential for further development into therapeutic agents .

Case Study 2: Synthetic Cannabinoids

Research into synthetic cannabinoids has revealed that compounds similar to this compound can activate cannabinoid receptors CB1 and CB2 effectively. This activation has implications for developing new treatments for chronic pain and other conditions where traditional therapies are inadequate .

Mechanism of Action

The mechanism of action of benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . The indole moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells . The compound’s overall effect is a result of these interactions, which can vary depending on the specific biological context.

Comparison with Similar Compounds

Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate ()

- Structure : Features a 4-nitrobenzoyl group at the indole 2-position and an ethyl ester at the 3-position.

- Key Difference : The target compound replaces the nitrobenzoyl group with a 1,3,4-oxadiazole ring, which may reduce metabolic deactivation and improve selectivity.

2-(1-Benzyl-1H-indol-3-yl)-2-oxoacetamide ()

- Structure : Contains a benzyl-substituted indole linked to an oxoacetamide group.

- Safety Profile : Classified as hazardous upon inhalation, highlighting the importance of substituent choice in toxicity .

1,3,4-Oxadiazole-Containing Derivatives

Methyl (E)-2-(Methoxyimino)-2-(2-((4-(5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)phenoxy)methyl)phenyl)acetate ()

- Structure: Integrates a trifluoromethyl benzyl thioether and phenoxy group with the oxadiazole ring.

- Activity : Exhibits fungicidal properties, attributed to the thioether and trifluoromethyl groups enhancing electrophilic reactivity .

- Key Difference : The target compound lacks a thioether but includes an indole core, which may redirect bioactivity toward anticancer or anti-inflammatory pathways.

Ethyl 2-((5-(2-Hydroxyphenyl)-1,3,4-Oxadiazol-2-yl)thio)acetate ()

- Structure : Combines a hydroxyphenyl-substituted oxadiazole with a thioacetate ester.

- Key Difference: The absence of a phenolic -OH in the target compound may reduce antioxidant efficacy but improve stability under physiological conditions.

Ester-Functionalized Analogues

Biological Activity

Benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate is a complex organic compound that combines the structural features of an indole and an oxadiazole, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C₁₉H₁₅N₃O₃

- Molecular Weight : 333.3 g/mol

- CAS Number : 921844-04-4

The structure consists of a benzyl group attached to an acetate moiety, linked through a 1H-indole and a 1,3,4-oxadiazole ring. This unique combination is believed to contribute to its biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The oxadiazole ring can interact with various biological systems, potentially leading to inhibition of target proteins involved in disease processes.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of compounds containing oxadiazole and indole moieties. For instance:

- Cytotoxicity Testing : In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have reported IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HCT116 (colon cancer) .

Antimicrobial Activity

Compounds with oxadiazole rings are also noted for their antimicrobial properties. Research indicates that this compound may inhibit the growth of various bacteria and fungi, although specific data on this compound is limited. Studies on related compounds suggest a broad spectrum of activity against Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their anticancer activities through MTT assays. The results indicated that modifications in the structure significantly impacted cytotoxicity against cancer cell lines .

- Mechanistic Insights : Molecular docking studies have been conducted to understand how these compounds interact with DNA topoisomerase I, a common target in cancer therapy. The findings suggest that specific structural features enhance binding affinity and efficacy .

Comparison with Similar Compounds

This compound can be compared with other compounds featuring either indole or oxadiazole moieties:

| Compound Type | Common Biological Activities |

|---|---|

| 1,3,4-Oxadiazole Derivatives | Antimicrobial, anticancer |

| Indole Derivatives | Anti-inflammatory, anticancer |

The dual presence of both moieties in this compound may lead to synergistic effects not observed in single-moiety compounds.

Q & A

Advanced Research Question

- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .

- Microwave Assistance : Reduce reaction time from 24 h to 30–60 min (e.g., 80°C, 300 W) while maintaining yields >70% .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures enhance recrystallization purity .

- TLC Monitoring : Use ethyl acetate/hexane (3:7) to track reaction progress and minimize byproducts .

What methodologies are used to evaluate the biological activity of this compound?

Advanced Research Question

- Antimicrobial Assays : Broth microdilution (MIC/MBC) against S. aureus and E. coli; zone of inhibition measurements .

- Antioxidant Testing : DPPH/ABTS radical scavenging assays (IC₅₀ values reported in μM) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-15, HeLa) with IC₅₀ comparisons to cisplatin .

- DNA Interaction Studies : UV-Vis titration and gel electrophoresis to assess groove binding or intercalation .

How do structural modifications (e.g., substituents on oxadiazole/indole) affect pharmacological activity?

Advanced Research Question

- Electron-Withdrawing Groups : Nitro or chloro substituents on oxadiazole enhance antimicrobial activity (MIC reduction by 50%) .

- Indole Substitutions : Methyl groups at C3 improve lipophilicity and blood-brain barrier penetration, as seen in antiviral indole derivatives .

- Benzyl Ester Hydrolysis : Free carboxylic acid derivatives show higher cytotoxicity (IC₅₀ = 5–6 μg/mL) but reduced solubility .

What computational tools support mechanistic studies of this compound’s interactions?

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with topoisomerase II or DNA gyrase (ΔG values < −8 kcal/mol indicate strong binding) .

- DFT Calculations : Optimize geometry and vibrational frequencies (B3LYP/6-31G* basis set) to correlate FTIR/NMR data .

- Pharmacophore Modeling : Identify critical hydrogen-bonding (oxadiazole N) and hydrophobic (indole/benzyl) features for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.